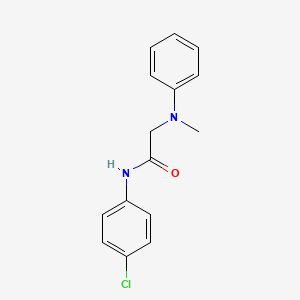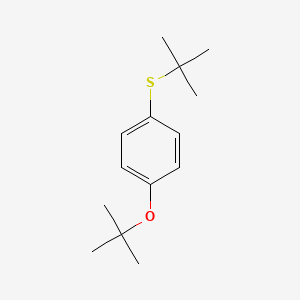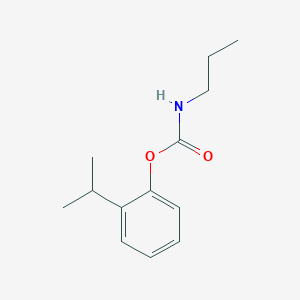
2-(Propan-2-yl)phenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)phenyl propylcarbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with a propyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(Propan-2-yl)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(Propan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but with different substituents on the phenyl ring.
2-Phenyl-2-propanol: A related compound with an alcohol group instead of a carbamate group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
2-(Propan-2-yl)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60309-10-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-9-14-13(15)16-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
CEPXNROOOUUXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


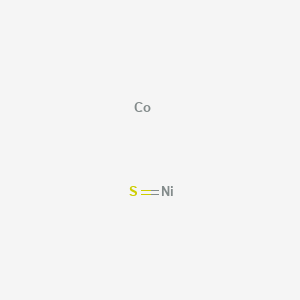
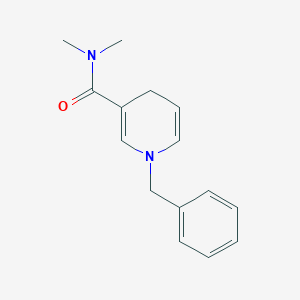
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
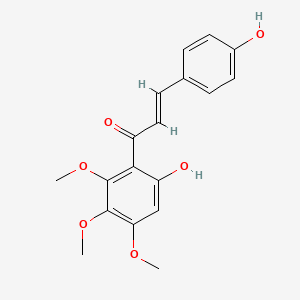

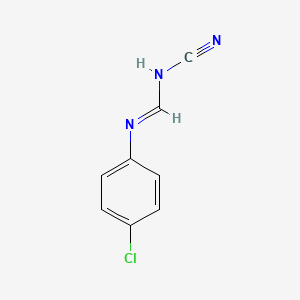
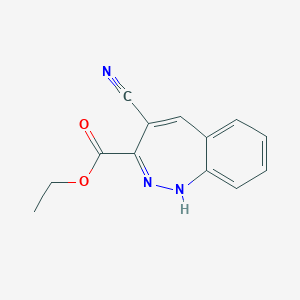
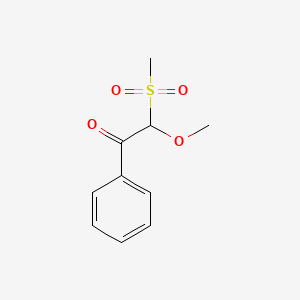
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
